
6-chloro-2-methyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-methyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-methyl-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis often begins with 2-methylindole as the starting material.
Halogenation: Chlorination of the indole ring at the 6-position is achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-2-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aldehyde group to carboxylic acids.
Reduction: Reduction reactions can reduce the aldehyde group to alcohols.
Substitution: Substitution reactions can occur at different positions on the indole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Indole-3-carboxylic acids.
Reduction Products: Indole-3-alcohols.
Substitution Products: Various substituted indoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Chloro-2-methyl-1H-indole-3-carbaldehyde is used as a precursor in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential in drug development.
Medicine: The compound's derivatives are being investigated for their therapeutic potential. For example, they may be used in the development of new drugs targeting specific diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism by which 6-chloro-2-methyl-1H-indole-3-carbaldehyde exerts its effects depends on its derivatives and the biological targets they interact with. For instance, in anticancer applications, the compound may inhibit specific enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary based on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Indole-3-carbaldehyde: Similar structure but lacks the chlorine and methyl groups.
6-Chloro-1H-indole-3-carbaldehyde: Similar but without the methyl group at the 2-position.
2-Methyl-1H-indole-3-carbaldehyde: Similar but without the chlorine atom at the 6-position.
Uniqueness: 6-Chloro-2-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new drugs, materials, and chemical processes.
Eigenschaften
Molekularformel |
C10H8ClNO |
|---|---|
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
6-chloro-2-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8ClNO/c1-6-9(5-13)8-3-2-7(11)4-10(8)12-6/h2-5,12H,1H3 |
InChI-Schlüssel |
SQEMRGKEZVXJIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1)C=C(C=C2)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


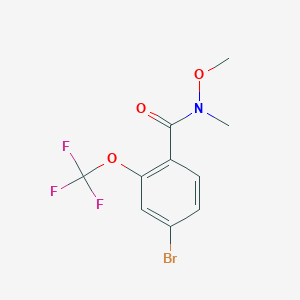
![tert-butyl N-[cis-3-(hydroxymethyl)-4-piperidyl]carbamate](/img/structure/B15363062.png)
![tert-Butyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15363067.png)
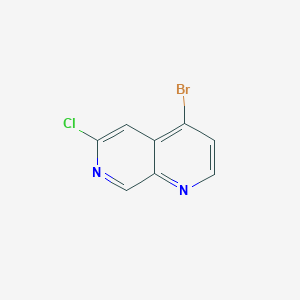

![ethyl 2-(2-butyl-4-Methyl-6-oxo-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)Methyl)-1,6-dihydropyrimidin-5-yl)acetate](/img/structure/B15363080.png)
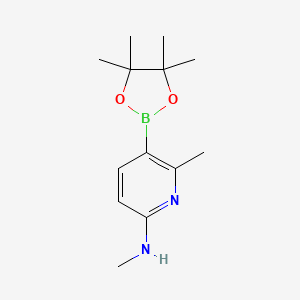
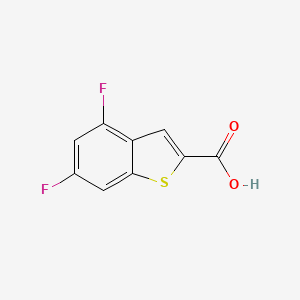
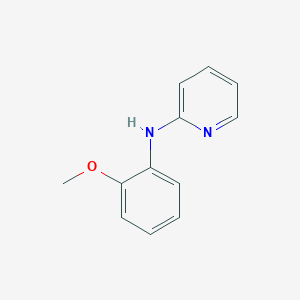
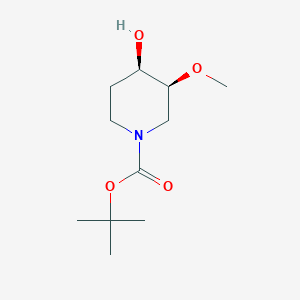


![(2S,3S,4AS,5R,8AS)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethyltetrahydro-5H-pyrano[3,4-B][1,4]dioxin-8(7H)-one](/img/structure/B15363136.png)
![4-(1-Methylpropyl)-N,N-bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenamine](/img/structure/B15363150.png)
